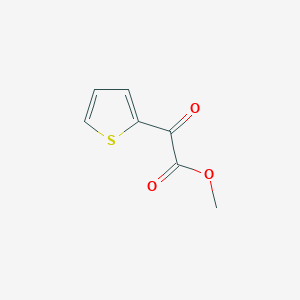

Methyl 2-oxo-2-(thiophen-2-yl)acetate

CAS No.: 26878-13-7

Cat. No.: VC2442795

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26878-13-7 |

|---|---|

| Molecular Formula | C7H6O3S |

| Molecular Weight | 170.19 g/mol |

| IUPAC Name | methyl 2-oxo-2-thiophen-2-ylacetate |

| Standard InChI | InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3 |

| Standard InChI Key | TWMBHJJCUUXOKM-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C1=CC=CS1 |

| Canonical SMILES | COC(=O)C(=O)C1=CC=CS1 |

Introduction

Physical and Chemical Properties

Basic Identification and Structural Characteristics

Methyl 2-oxo-2-(thiophen-2-yl)acetate is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 26878-13-7 |

| Molecular Formula | C₇H₆O₃S |

| Molecular Weight | 170.18 g/mol |

| IUPAC Name | methyl 2-oxo-2-thiophen-2-ylacetate |

| Standard InChI | InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3 |

| Standard InChIKey | TWMBHJJCUUXOKM-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C1=CC=CS1 |

| PubChem CID | 11217486 |

Table 1: Identification and Structural Properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Physical Properties

The compound exhibits these physical characteristics:

| Property | Value |

|---|---|

| Physical State | Waxy solid to liquid (temperature dependent) |

| Boiling Point | 100-102°C (at 0.8 Torr pressure) |

| Density | 1.304 g/cm³ |

| Polar Surface Area (PSA) | 71.61 Ų |

| LogP | 1.10380 |

| Storage Conditions | 2-8°C recommended |

Table 2: Physical Properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Chemical Reactivity

Methyl 2-oxo-2-(thiophen-2-yl)acetate contains several reactive functional groups that enable diverse chemical transformations:

-

The α-keto ester functionality makes it susceptible to nucleophilic additions at the carbonyl carbon.

-

The methyl ester group can undergo hydrolysis, transesterification, and amidation reactions.

-

The thiophene ring can participate in electrophilic aromatic substitution reactions.

-

The compound can be reduced to the corresponding alcohol, forming glycolate derivatives that are important intermediates in pharmaceutical synthesis .

Synthesis Methods

Lithiation of 2-Bromothiophene

The most common and efficient method for synthesizing methyl 2-oxo-2-(thiophen-2-yl)acetate involves the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate:

Procedure: In a flame-dried round flask, n-butyllithium (0.95 mmol) is added dropwise to a solution of 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) under N₂ at -80°C. After 20 minutes of stirring, a THF solution (5.0 mL) of dimethyl oxalate is added. The reaction is quenched with saturated aqueous NH₄Cl after the disappearance of the starting thiophene and extracted with ethyl acetate. The organic phases are washed with brine, dried over Na₂SO₄, and the solvent is evaporated under vacuum. The crude product is purified by flash column chromatography using ethyl acetate/hexane (1:9) to yield methyl 2-oxo-2-(thiophen-2-yl)acetate .

This method typically provides yields of 73-75% .

Grignard Reaction Approach

An alternative approach utilizes a Grignard reagent:

Procedure: Thienylmagnesium bromide is prepared from 2-bromothiophene and magnesium in THF or diethyl ether. This Grignard reagent is then reacted with dimethyl oxalate at low temperature (-78°C to room temperature), typically providing yields around 54% .

Oxidation of Thienyl Acetates

Methyl 2-oxo-2-(thiophen-2-yl)acetate can also be synthesized through the oxidation of thienyl acetates:

Procedure: The methylene unit of thienyl acetate derivatives can be oxidized using various methods:

-

CuO and t-butylhydroperoxide at 110°C

-

Oxygen in the presence of Co(OAc)₂ and hydroxyphthalimide

-

Regits diazo transfer reaction followed by oxidation with oxone or heating in DMSO at 75°C

Synthesis from Imidates

Thienyl glyoxylates can be obtained from the corresponding imidates:

Procedure: Imidates are treated with O₂ in the presence of Cu(OAc)₂ to yield the desired glyoxylate .

A comparison of the main synthetic approaches is presented in Table 3:

Table 3: Comparison of Synthetic Methods for Methyl 2-oxo-2-(thiophen-2-yl)acetate

Applications

Pharmaceutical Intermediates

Methyl 2-oxo-2-(thiophen-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

-

It can be converted to methyl dithienyl-glycolates through reaction with thienyllithium species, which are key intermediates in the synthesis of anticholinergic agents such as tiotropium bromide and aclidinium bromide .

-

The compound's reactive α-keto ester functionality makes it valuable for the preparation of heterocyclic compounds with potential therapeutic applications.

Medicinal Chemistry Applications

The compound's structural properties enable various biological interactions:

-

The thiophene and ester components can interact with biological targets, potentially influencing enzyme activity and cellular processes.

-

These interactions may lead to therapeutic effects such as anti-inflammatory or antimicrobial activities.

Organic Synthesis

Methyl 2-oxo-2-(thiophen-2-yl)acetate is employed as a building block in organic synthesis due to its functional group versatility:

-

The α-keto ester group serves as an electrophilic site for nucleophilic additions.

-

The compound participates in condensation reactions to form complex heterocyclic structures.

-

It can be used in the preparation of N-sulfonyl-2-aryloxoacetamides via oxidation reactions .

| Stock Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 5.8761 mL |

| 5 mM | 1.1752 mL |

| 10 mM | 0.5876 mL |

Table 4: Stock Solution Preparation Guidelines for Methyl 2-oxo-2-(thiophen-2-yl)acetate

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | B498348 | 100 mg | $220 |

| Arctom | AS192015 | 1 g | $416 |

| Chemenu | CM323639 | 1 g | $421 |

| Crysdot | CD11155863 | 1 g | $446 |

| Chemenu | CM323639 | 5 g | $1,262 |

| Crysdot | CD11155863 | 5 g | $1,340 |

| AK Scientific | 5797CS | 5 g | $1,612 |

Table 5: Commercial Availability and Pricing of Methyl 2-oxo-2-(thiophen-2-yl)acetate (as of December 2021)

Spectroscopic Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the identity and assess the purity of methyl 2-oxo-2-(thiophen-2-yl)acetate. The characteristic signals include:

¹H NMR (300 MHz, CDCl₃): δ 8.18 (dd, 1H, J = 3.9, 1.1 Hz), 7.84 (dd, 1H, J = 4.9, 1.1 Hz), 7.22 (dd, 1H, J = 4.9, 3.9 Hz), 3.99 (s, 3H) .

¹³C NMR (75 MHz, CDCl₃): δ 175.9 (C=O), 162.0 (C=O), 139.0, 137.6, 137.4, 128.7, 53.2 (OCH₃) .

These spectroscopic data are essential for confirming the structure and purity of synthesized material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume